molecular formula C15H13N5O B6454319 2-cyclopropyl-N-(pyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549000-11-3

2-cyclopropyl-N-(pyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454319
CAS No.: 2549000-11-3
M. Wt: 279.30 g/mol
InChI Key: FDMDWGGHZBCASA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that possess a broad spectrum of biological activity. They can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem and alpidem .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The reactions of imidazo[1,2-a]pyridines were monitored by thin layer chromatography (TLC) using silica gel GF254 .


Physical and Chemical Properties Analysis

Imidazo[1,2-a]pyridines are white or colorless solids that are highly soluble in water and other polar solvents .

Mechanism of Action

The hypnotic effect of zolpidem, a medicine that contains imidazo[1,2-a]pyridine, is based on blocking γ-aminobutyric acid receptors .

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem .

Properties

IUPAC Name

2-cyclopropyl-N-pyridin-3-ylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(17-11-2-1-7-16-8-11)12-5-6-14-18-13(10-3-4-10)9-20(14)19-12/h1-2,5-10H,3-4H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMDWGGHZBCASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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